molecular formula C15H14N2O2 B1218707 9-Fluorenylmethyl carbazate CAS No. 35661-51-9

9-Fluorenylmethyl carbazate

Cat. No. B1218707
CAS RN: 35661-51-9
M. Wt: 254.28 g/mol
InChI Key: YGCGPEUVGHDMLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 9-Fluorenylmethyl carbazate often involves palladium-catalyzed reactions, Suzuki-type coupling polymerizations, and other specialized organic synthesis techniques. For example, a method for the synthesis of functionally substituted 9-fluorenylidenes and 9,10-phenanthrenes from substituted o-halostyrenes involves palladium-catalyzed annulation of arynes, demonstrating the compound's versatility and the complexity of its synthesis pathways (Worlikar & Larock, 2009).

Molecular Structure Analysis

The molecular structure of 9-Fluorenylmethyl carbazate and related compounds reveals insights into their photophysical and electrochemical properties. Research into these compounds often focuses on their absorption and photoluminescence characteristics, which are influenced by the core structure and substituents. Studies on copolymers of fluorene and carbazole, for instance, show how the molecular structure affects their electronic properties and potential applications in organic electronics (Wong et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 9-Fluorenylmethyl carbazate are diverse, including N-heterocyclic carbene-catalyzed reactions, which can lead to the chemoselective synthesis of various derivatives. These reactions not only highlight the compound's reactivity but also its utility in synthesizing complex organic molecules with specific functional groups (Ma et al., 2021).

Physical Properties Analysis

The physical properties of 9-Fluorenylmethyl carbazate derivatives, such as thermal stability and fluorescence quantum yields, are critical for their application in materials science. For instance, hyperbranched polyarylenes containing carbazole and fluorene moieties exhibit remarkable thermal stability and strong blue light emission, making them suitable for optoelectronic applications (Häussler et al., 2007).

Chemical Properties Analysis

The chemical properties of 9-Fluorenylmethyl carbazate and its analogs, such as their electrochemical behaviors and reactivity towards different reagents, are foundational for their use in synthesis and material development. Research into these properties facilitates the design of new molecules with enhanced performance for specific applications, such as organic light-emitting diodes (OLEDs) and other photonic devices (Shin et al., 2011).

Scientific Research Applications

Biotransformation and Metabolite Production

9-Fluorenylmethyl carbazate and its derivatives play a crucial role in versatile pharmacological applications. Research by Waldau et al. (2009) explored the biotransformation of these compounds, particularly focusing on the production of hydroxylated 9H-carbazole metabolites by biphenyl-utilizing bacteria. This study highlights the potential of these bacteria in producing various derivatives of 9H-carbazole, which are important for pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).

Photoluminescent Materials

The synthesis and characterization of blue-light-emitting copolymers, involving 9-Fluorenylmethyl carbazate derivatives, have been studied by Wong et al. (2005). These copolymers, consisting of 9,9-dihexyl-2,7-fluorene and 9-aryl-3,6-carbazole, exhibit high glass transition temperatures and unique photoluminescent properties. This research indicates the potential of these copolymers in applications such as light-emitting diodes and other photoluminescent materials (Wong et al., 2005).

Photopolymer Systems

Arimitsu and Ichimura (2004) explored the use of 9-fluorenylmethyl carbamates, including derivatives of 9-Fluorenylmethyl carbazate, in photopolymer systems. Their study demonstrates the autocatalytic transformation of these carbamates to aliphatic amines, enhancing the photosensitivity of base-sensitive materials. This application is crucial for developing efficient photopolymer systems in various industrial and technological fields (Arimitsu & Ichimura, 2004).

Synthesis of Oxadiazine Insecticides

The research by Xu et al. (2016) details the use of 9-fluorenylmethoxycarbonyl, a derivative of 9-Fluorenylmethyl carbazate, in the synthesis of oxadiazine insecticides like indoxacarb. This study presents a new approach using 9-fluorenylmethoxycarbonyl as a protecting group, demonstrating its utility in the efficient synthesis of important agricultural chemicals (Xu, Guan, Xu, Gong, & Xu, 2016).

Fluorescent Electrophilic Reagents

Hsien and Chen (2007) investigated the use of 9-Fluorenylmethyl derivatives as fluorescent electrophilic reagents for the functionalization of amino acids. These derivatives are utilized in high-performance liquid chromatography (HPLC) for sensitive and efficient chromatographic determination. This application is particularly important in biochemical research and analytics (Hsien & Chen, 2007).

Safety And Hazards

9-Fluorenylmethyl carbazate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGPEUVGHDMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189168
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorenylmethyl carbazate

CAS RN

35661-51-9
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluorenylmethyl carbazate
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Synthesis routes and methods I

Procedure details

To a well-stirred solution of hydrazine hydrate (19 g, 386 mmol) in 150 mL of CH3CN/H2O (1/1, v/v), a solution of FmocCl (10 g, 38.65 mmol) in 600 mL CH3CN was added dropwise at 0° C. over 2 h. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 12 hours, concentrated in vacuo to 150 mL and filtered to yield the title compound as a white solid, which was washed with water and hexane and dried to a constant weight in vacuo (9.74 g, 99%): mp 172-173° C.; 1H NMR (DMSO) □ 4.08 (brs, 2H), 4.21 (t, J=7.2 Hz, 1H), 4.28 (d, J=7.2 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 7.69 (d, J=7.4 Hz, 2H), 7.89 (d, J=7.4 Hz, 2H), 8.36 (brs, 1H); 13C NMR (DMSO) □□ 47.7, 66.7, 121.1 (2C), 126.3 (2C), 128.1 (2C), 128.7 (2C), 141.7 (2C), 144.9 (2C), 159.2.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Boc-hydrazine (10.0 g, 75.6 mmol) and DIPEA (12.95 ml, 75.6 mmol) were dissolved in dry CH2Cl2 (200 ml) and cooled to 0° C. FmocCl (19.6 g, 75.8 mmol), dissolved in dry CH2Cl2 (100 ml), was then added over the course of 30 minutes, and the mixture was stirred overnight at room temperature. The organic phase was extracted with water (200 ml) and evaporated to a volume of about 100 ml. Trifluoroacetic acid (100 ml) was then carefully added at 0° C., and the mixture was stirred for 1.5 hours. The product was precipitated by careful addition of saturated Na2CO3 solution (300 ml) and dried, giving a colourless solid (18.02 g, 70.8 mmol, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.95 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
M Kinoshita, A Saito, S Yamamoto, S Suzuki - Journal of Pharmaceutical …, 2020 - Elsevier
… Here, we reported an alternative fluorescent labeling method based on the synthesis of hydrazone and its reduction using 9-fluorenylmethyl carbazate (Fmoc-hydrazine) as a …
Number of citations: 0 www.sciencedirect.com
MJ Bird, PE Dawson - Peptide Science, 2022 - Wiley Online Library
… present a practical method for the regeneration, loading, and storage of trityl-chloride resins for the production of hydrazide containing peptides, leveraging 9-fluorenylmethyl carbazate. …
Number of citations: 0 onlinelibrary.wiley.com
F d'Agosto, MT Charreyre, C Pichot… - … in mass spectrometry, 2004 - Wiley Online Library
… hexamethylenediamine (PGVE-NH 2 ) or 9-fluorenylmethyl carbazate (PGVE-Fmoc) end groups. … introduction of hexamethylenediamine and 9-fluorenylmethyl carbazate end groups. …
LA Carpino, GY Han - The Journal of Organic Chemistry, 1972 - ACS Publications
… Treatment of 9-fluorenylmethyl carbazate with NaN02 in HOAc-H20 followed by theusual work-up and recrystallization from hexane gave the azidoformate, mp89-90, in 88% yield. …
Number of citations: 0 pubs.acs.org
O Busnel, M Baudy-Floc'h - Tetrahedron letters, 2007 - Elsevier
… In the literature the introduction of aspartic acid was achieved by reduction of the condensation product from glyoxylic acid and 9-fluorenylmethyl carbazate. The acylhydrazone was …
Number of citations: 0 www.sciencedirect.com
TS Zatsepin, MJ Gait, TS Oretskaya, DA Stetsenko - Tetrahedron letters, 2006 - Elsevier
… Subsequent addition of 9-fluorenylmethyl carbazate 15 to the 2′-aldehyde oligonucleotides was carried out in the presence of NaBH 3 CN. The resultant Fmoc-protected …
Number of citations: 0 www.sciencedirect.com
SY Lee, KH Bok, TG Jo, SY Kim, C Kim - Inorganica Chimica Acta, 2017 - Elsevier
… The sensor 1 was prepared by the reaction of 9-fluorenylmethyl carbazate (0.25 g, 1.0 mmol) and salicylaldehyde (161.4 μL, 1.5 mmol) in ethanol. Two drops of HCl were added into the …
Number of citations: 0 www.sciencedirect.com
C Jamieson, MS Congreve, PR Hewitt… - Journal of …, 2001 - ACS Publications
… 12b The extent of loading was estimated by derivatization of the aldehyde resin (4) with 9-fluorenylmethyl carbazate 16 followed by spectrophotometric measurement of a suspension of …
Number of citations: 0 pubs.acs.org
KN Sawhney, H Kohn - Journal of medicinal chemistry, 1989 - ACS Publications
A select numberof mitomycin C derivatives with a substituted hydrazine group at position 7 were synthesized and tested for antineoplastic activity by using an in vivo test with murine …
Number of citations: 0 pubs.acs.org
A Ceroni, K Maass, H Geyer, R Geyer… - Journal of proteome …, 2008 - ACS Publications
Mass spectrometry is the main analytical technique currently used to address the challenges of glycomics as it offers unrivalled levels of sensitivity and the ability to handle complex …
Number of citations: 0 pubs.acs.org

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